Mogroside IV (Standard)

Beschreibung

BenchChem offers high-quality Mogroside IV (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mogroside IV (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

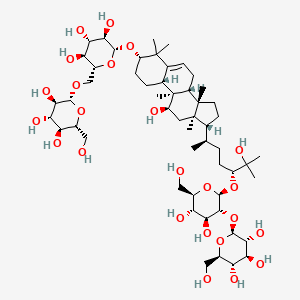

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-KGFBLRRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Mogroside IV in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mogroside IV, a triterpenoid (B12794562) glycoside and a principal sweet component of the monk fruit (Siraitia grosvenorii). Understanding the solubility of Mogroside IV in various organic solvents is critical for its extraction, purification, and formulation in pharmaceutical and food science applications. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Quantitative Solubility Data

The solubility of Mogroside IV has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, only data for the closely related Mogroside V is available, which is included here for comparative purposes.

| Compound | Solvent | Temperature | Solubility | Citation |

| Mogroside IV | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (Requires sonication) | [1][2] |

| Mogroside IV | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | [1] |

| Mogroside IV | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | [1] |

| Mogroside IV | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | [1] |

| Mogroside IV-E (isomer) | Dimethyl Sulfoxide (DMSO) | Not Specified | 11.26 mg/mL (Sonication recommended) | [3] |

| Mogroside V | Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | [4] |

| Mogroside V | Dimethylformamide (DMF) | Not Specified | ~1 mg/mL | [4] |

| Mogroside V | Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL | [4] |

Qualitative Solubility Data

Qualitative assessments of Mogroside IV's solubility have been described as follows:

-

Soluble in: Methanol, Ethanol, and Water.

-

Insoluble in: Petroleum ether and Chloroform.

Experimental Protocol for Solubility Determination

A precise determination of Mogroside IV solubility in various organic solvents can be achieved through a standardized experimental protocol. The following methodology is based on common laboratory practices for solubility assessment, incorporating High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the equilibrium solubility of Mogroside IV in a given organic solvent at a specified temperature.

Materials:

-

Mogroside IV (high purity standard)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

C18 HPLC column

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Mogroside IV to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved Mogroside IV.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the HPLC method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A common approach involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with detection at approximately 203-210 nm.

-

Calibration Curve: Prepare a series of standard solutions of Mogroside IV of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of Mogroside IV in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility of Mogroside IV in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Mogroside IV.

Caption: Workflow for determining Mogroside IV solubility.

References

Stability and Degradation Pathway of Mogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Mogroside IV, a key triterpenoid (B12794562) glycoside and a natural high-intensity sweetener derived from Siraitia grosvenorii (monk fruit). Understanding the stability of Mogroside IV is critical for its application in the pharmaceutical and food industries, ensuring product quality, safety, and efficacy throughout its lifecycle. This document summarizes available data, outlines detailed experimental protocols for stability testing, and presents a proposed degradation pathway based on current scientific understanding.

Introduction to Mogroside IV Stability

Mogroside IV is an intermediate in the enzymatic hydrolysis of Mogroside V, the most abundant mogroside in monk fruit.[1][2] The stability of Mogroside IV is influenced by several factors, including pH, temperature, and exposure to oxidative and photolytic stress. While specific forced degradation studies on isolated Mogroside IV are not extensively published, data from studies on Mogroside V and the general chemical properties of glycosides provide significant insights into its stability profile. The primary degradation route for mogrosides is the hydrolysis of the glycosidic bonds, which can be catalyzed by both enzymes and acids.[1]

Quantitative Stability Data

Quantitative data on the forced degradation of Mogroside IV is limited in the public domain. However, studies on the enzymatic conversion of Mogroside V to other mogrosides, including Mogroside IV, provide some kinetic and stability information under specific conditions. Mogroside V has been shown to be stable under neutral and alkaline conditions at room temperature.[3] One study on a solution of various mogrosides kept at room temperature for 24 hours found it to be stable, with RSD values of peak areas below 3.01%.[4]

Table 1: Stability of Mogroside V under Various Conditions

| Condition | Temperature | Duration | Observation |

| Heat | 100-150°C | 4 hours | Stable |

| Boiling Water | 100°C | 8 hours | Stable |

| pH Range | 2-8°C | - | Stable between pH 3 and 12 |

Note: This data pertains to Mogroside V, but provides an indication of the general stability of the mogroside structure.

Proposed Degradation Pathway of Mogroside IV

The degradation of Mogroside IV is expected to primarily occur through the hydrolysis of its glycosidic linkages, particularly under acidic conditions. The mogrol (B2503665) aglycone core is a robust triterpenoid structure and is anticipated to be more stable than the glycosidic bonds.

Under acidic conditions, the glycosidic bonds are susceptible to cleavage, leading to the stepwise removal of glucose units. This would result in the formation of mogrosides with fewer glucose moieties, such as Mogroside III and Mogroside IIe, and ultimately the aglycone, mogrol. Oxidative conditions may lead to minor modifications of the triterpenoid backbone, though this is likely a secondary degradation pathway compared to hydrolysis.

Experimental Protocols for Stability and Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on Mogroside IV, based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[5][6]

General Experimental Workflow

The overall workflow for assessing the stability of Mogroside IV involves subjecting a standard solution to various stress conditions, followed by analysis to quantify the remaining parent compound and identify any degradation products.

Preparation of Mogroside IV Stock Solution

A stock solution of Mogroside IV should be prepared in a suitable solvent, such as methanol (B129727) or a methanol-water mixture, at a known concentration (e.g., 1 mg/mL).[7] This stock solution will be used for all subsequent stress conditions.

Acidic Degradation

-

Procedure: To an aliquot of the Mogroside IV stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubation: Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

Termination: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Alkaline Degradation

-

Procedure: To an aliquot of the Mogroside IV stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Incubation: Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

Termination: At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).

-

Analysis: Analyze the samples by HPLC.

Oxidative Degradation

-

Procedure: To an aliquot of the Mogroside IV stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours), protected from light.

-

Termination: The reaction is typically quenched by dilution with the mobile phase prior to HPLC analysis.

-

Analysis: Analyze the samples by HPLC.

Thermal Degradation

-

Procedure: Place an aliquot of the Mogroside IV stock solution in a temperature-controlled oven.

-

Incubation: Expose the solution to a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, and 72 hours). A solid sample of Mogroside IV should also be tested under the same conditions.

-

Termination: At each time point, withdraw the sample and cool it to room temperature.

-

Analysis: Analyze the samples by HPLC.

Photolytic Degradation

-

Procedure: Expose an aliquot of the Mogroside IV stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

-

Incubation: The exposure should be for a specified duration or until a certain light energy exposure is reached (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Analyze the light-exposed and dark control samples by HPLC.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying Mogroside IV from its degradation products. The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, accuracy, precision, linearity, and robustness.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it can provide molecular weight and fragmentation data to aid in structure elucidation.

Conclusion

While specific stability data for Mogroside IV is not abundant, a scientifically sound understanding of its stability can be inferred from the behavior of other mogrosides and the general principles of glycoside chemistry. The primary degradation pathway is likely to be acid-catalyzed hydrolysis of the glycosidic bonds. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform comprehensive stability testing of Mogroside IV, ensuring its quality and suitability for its intended applications. Further studies are warranted to fully characterize the degradation products and kinetics under various stress conditions.

References

- 1. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. pharmainfo.in [pharmainfo.in]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Analysis of Mogroside IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Mogroside IV, a prominent sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. Furthermore, it visualizes the biosynthetic pathway of mogrosides and a relevant anti-inflammatory signaling pathway.

Spectroscopic Data Analysis

Mogroside IV is a cucurbitane-type triterpenoid glycoside responsible for the characteristic sweetness of monk fruit extract. Its structural elucidation and quantification are heavily reliant on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural determination of complex natural products like Mogroside IV. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data. It is important to note that NMR data can be influenced by the solvent used. The data presented below is a composite from literature, and the solvent is specified where available.

Table 1: ¹H NMR Spectroscopic Data for Mogroside IV

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) |

| Aglycone | |||

| 3 | ~3.20 | m | |

| 6 | ~5.50 | m | |

| 11 | ~4.20 | m | |

| Glycosidic Moieties | |||

| Glc I-1' | ~4.50 | d | 7.5 |

| Glc II-1'' | ~4.90 | d | 7.8 |

| Glc III-1''' | ~4.60 | d | 7.7 |

| Glc IV-1'''' | ~5.10 | d | 7.8 |

Note: This data is compiled from various sources and may vary slightly depending on the experimental conditions. The solvent is typically deuterated pyridine (B92270) (pyridine-d₅) or deuterated methanol (B129727) (CD₃OD)[1][2][3][4].

Table 2: ¹³C NMR Spectroscopic Data for Mogroside IV

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone | Glycosidic Moieties | ||

| 1 | ~38.5 | Glc I-1' | ~105.0 |

| 2 | ~28.0 | Glc I-2' | ~75.5 |

| 3 | ~88.0 | Glc I-3' | ~78.0 |

| 4 | ~39.5 | Glc I-4' | ~71.5 |

| 5 | ~56.0 | Glc I-5' | ~77.5 |

| 6 | ~120.0 | Glc I-6' | ~69.5 |

| 7 | ~141.0 | Glc II-1'' | ~104.5 |

| 8 | ~48.0 | Glc II-2'' | ~75.0 |

| 9 | ~47.5 | Glc II-3'' | ~78.5 |

| 10 | ~37.0 | Glc II-4'' | ~71.0 |

| 11 | ~68.5 | Glc II-5'' | ~77.0 |

| 12 | ~45.0 | Glc II-6'' | ~62.5 |

| 13 | ~50.0 | Glc III-1''' | ~104.0 |

| 14 | ~49.5 | Glc III-2''' | ~83.0 |

| 15 | ~33.0 | Glc III-3''' | ~77.0 |

| 16 | ~26.5 | Glc III-4''' | ~71.0 |

| 17 | ~52.0 | Glc III-5''' | ~78.0 |

| 18 | ~17.0 | Glc III-6''' | ~70.0 |

| 19 | ~21.0 | Glc IV-1'''' | ~105.5 |

| 20 | ~36.0 | Glc IV-2'''' | ~75.0 |

| 21 | ~19.0 | Glc IV-3'''' | ~78.0 |

| 22 | ~35.0 | Glc IV-4'''' | ~71.5 |

| 23 | ~29.0 | Glc IV-5'''' | ~77.5 |

| 24 | ~76.0 | Glc IV-6'''' | ~62.5 |

| 25 | ~71.0 | ||

| 26 | ~29.5 | ||

| 27 | ~30.0 | ||

| 28 | ~28.5 | ||

| 29 | ~25.5 | ||

| 30 | ~23.0 |

Note: This data is compiled from various sources and may vary slightly depending on the experimental conditions. The solvent is typically deuterated pyridine (pyridine-d₅) or deuterated methanol (CD₃OD)[1][2][3][4].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For triterpenoid saponins (B1172615) like Mogroside IV, the IR spectrum is characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for Mogroside IV

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2930 | C-H | Stretching |

| ~1640 | C=C | Stretching |

| ~1070 | C-O | Stretching |

Note: This data is based on the general spectral characteristics of triterpenoid saponins[5][6].

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the sensitive and selective quantification of Mogroside IV. Analysis is typically performed in negative ion mode.

Table 4: ESI-MS/MS Data for Mogroside IV

| Molecular Formula | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pattern |

| C₅₄H₉₂O₂₄ | 1125.6 | 963.5, 801.5, 639.4 | Sequential loss of glucose units (162 Da) |

Note: The fragmentation pattern is characterized by the successive loss of glycosidic units[7][8][9][10].

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified Mogroside IV.

-

Dissolve the sample in approximately 0.5 mL of deuterated pyridine (pyridine-d₅) or deuterated methanol (CD₃OD).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the sample height is appropriate for the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: Bruker Avance 500 MHz (or equivalent) spectrometer.

-

¹H NMR: Acquire spectra with a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs to aid in complete signal assignment[3][10].

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry, purified Mogroside IV with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet[11][12][13][14].

Instrumentation and Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

-

Measurement Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum[15][16].

Mass Spectrometry (LC-ESI-MS/MS)

Sample Preparation:

-

Prepare a stock solution of Mogroside IV in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions by serial dilution of the stock solution.

-

For analysis of extracts, perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.

Instrumentation and Data Acquisition:

-

LC System: Agilent 1260 Infinity II HPLC system (or equivalent).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

MS System: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent) with an ESI source.

-

Ionization Mode: Negative ion mode (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transitions specified in Table 4[17][18][19][20].

Visualization of Pathways

Mogroside Biosynthesis Pathway

The biosynthesis of mogrosides from squalene (B77637) involves a series of enzymatic reactions, including cyclization, hydroxylation, and glycosylation. Mogroside IV is a key intermediate in the formation of the highly sweet Mogroside V.

Anti-Inflammatory Signaling Pathway

Mogrosides have been shown to exhibit anti-inflammatory properties. While much of the research has focused on Mogroside V, the structurally similar Mogroside IV is expected to have a comparable mechanism of action, which involves the inhibition of the pro-inflammatory NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. acgpubs.org [acgpubs.org]

- 11. shimadzu.com [shimadzu.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 15. researchgate.net [researchgate.net]

- 16. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

Pharmacological Properties of Mogroside IV: A Technical Guide for Initial Studies

Abstract

Mogroside IV, a principal cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (Monk Fruit), is renowned for its intense sweetness without contributing caloric value. Beyond its application as a natural sweetener, a growing body of preclinical evidence highlights its diverse pharmacological activities, positioning it as a compound of interest for further therapeutic investigation. This technical guide provides an in-depth overview of the core pharmacological properties of Mogroside IV and its related compounds, focusing on antioxidant, anti-inflammatory, anticancer, and metabolic-modulating effects. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support initial research and development studies.

Introduction

Siraitia grosvenorii, or Monk Fruit, has a long history of use in traditional Chinese medicine for treating conditions like sore throat and cough.[1][2] The primary bioactive constituents responsible for its intense sweetness are mogrosides, with Mogroside V being the most abundant and Mogroside IV also being a significant component.[3][4][5] Mogrosides are structurally composed of a mogrol (B2503665) aglycone backbone with varying numbers of glucose moieties.[6] Upon oral ingestion, mogrosides are minimally absorbed systemically and are primarily metabolized by gut microbiota into the common aglycone, mogrol.[7][8][9] This metabolite, mogrol, is believed to be responsible for many of the systemic physiological effects observed.[7][9] This guide focuses on the reported pharmacological activities of Mogroside IV and closely related mogrosides to provide a foundational resource for researchers.

Metabolism of Mogrosides

Understanding the metabolic fate of Mogroside IV is critical for interpreting its pharmacological activity. In vitro studies using human intestinal fecal homogenates have demonstrated that various mogrosides, including Mogroside V and others, are deglycosylated into the common terminal metabolite, mogrol, within 24 hours.[8][9] This biotransformation is carried out by digestive enzymes and intestinal microflora.[7][8] Therefore, many of the systemic biological activities attributed to orally administered mogrosides are likely mediated by mogrol.[7][9]

References

- 1. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mogroside IV: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Analytical Methodologies, and Biological Activities of a Potent Natural Sweetener

This technical guide provides a comprehensive overview of Mogroside IV, a prominent cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical data, detailed experimental protocols for its extraction, purification, and quantification, and an exploration of its biological significance, particularly its interaction with key cellular signaling pathways.

Core Physicochemical Data

Mogroside IV is a significant component of Luo Han Guo extract, contributing to its characteristic sweetness. The fundamental physicochemical properties of Mogroside IV are summarized below for easy reference.

| Property | Value | Citation |

| CAS Number | 89590-95-4 | [1][2][3][4][5] |

| Molecular Formula | C₅₄H₉₂O₂₄ | [1][6] |

| Molecular Weight | 1125.3 g/mol | [1][2][6] |

Experimental Protocols

This section outlines established methodologies for the extraction, purification, and quantitative analysis of Mogroside IV, providing a foundation for its study in a laboratory setting.

Extraction Methodologies

1. Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency of mogrosides from the fruit matrix.

-

Protocol:

-

The dried and powdered fruit of Siraitia grosvenorii is suspended in a suitable solvent, typically water or an ethanol-water mixture.

-

The suspension is subjected to high-intensity ultrasound using a probe-type sonicator.

-

Key parameters such as sonication time, temperature, solvent concentration, and the solid-to-liquid ratio are optimized to maximize the yield of Mogroside IV.

-

Following sonication, the mixture is centrifuged or filtered to separate the extract from the solid plant material.

-

The resulting supernatant contains the crude mogroside extract.

-

2. Cloud-Point Extraction: This technique offers an environmentally friendly alternative using non-ionic surfactants for the extraction and pre-concentration of mogrosides.

-

Protocol:

-

A solution containing the crude mogroside extract is mixed with a non-ionic surfactant, such as Genapol® X-080.

-

The mixture is heated to a temperature above the surfactant's cloud point, causing the formation of a surfactant-rich phase.

-

Mogrosides partition into this surfactant-rich phase.

-

The two phases are separated by centrifugation.

-

The surfactant-rich phase, now concentrated with mogrosides, is collected for further analysis. One study reported a pre-concentration factor of approximately 10.8 with this method for Mogroside V.[7]

-

Purification Strategies

1. Enzymatic Conversion of Mogroside V: Mogroside IV can be obtained through the enzymatic hydrolysis of the more abundant Mogroside V using β-glucosidase.

-

Protocol:

-

A solution of Mogroside V or a crude extract rich in Mogroside V is prepared.

-

Immobilized or free β-glucosidase is added to the solution.

-

The reaction is carried out under optimized conditions of pH and temperature to facilitate the selective hydrolysis of a glucose moiety from Mogroside V, yielding Mogroside IV.

-

The reaction progress is monitored using analytical techniques such as HPLC.

-

Once the desired conversion is achieved, the enzyme is removed (if immobilized) or inactivated, and the resulting solution containing Mogroside IV is further purified. Studies have shown conversion rates of Mogroside V to other mogrosides, including Mogroside IV, to be as high as 82% under certain conditions.[6]

-

2. Boronic Acid-Functionalized Silica (B1680970) Gel Chromatography: This method leverages the interaction between the diol groups of mogrosides and boronic acid for selective purification.

-

Protocol:

-

A crude extract of Siraitia grosvenorii is dissolved in a suitable solvent.

-

The solution is loaded onto a solid-phase extraction (SPE) column packed with boronic acid-functionalized silica gel.

-

Mogrosides, including Mogroside IV, bind to the stationary phase.

-

The column is washed with a suitable solvent to remove impurities.

-

Mogroside IV is then eluted from the column using a solvent that disrupts the boronate ester linkage, such as an aqueous solution with an altered pH.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) Detection: HPLC is the primary analytical technique for the quantification of Mogroside IV.

-

HPLC-ESI-MS/MS Protocol:

-

Chromatographic Separation: A C18 column is typically used for separation. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%), is employed.

-

Mass Spectrometric Detection: An electrospray ionization (ESI) source in negative ion mode is used. Quantification is achieved using multiple reaction monitoring (MRM) by selecting the precursor ion ([M-H]⁻) and specific product ions for Mogroside IV.

-

Method Validation: The method should be validated for linearity, precision (intra- and inter-day variability), accuracy, and sensitivity (limit of detection and quantification). For a similar mogroside, Mogroside V, intra- and inter-day relative standard deviations have been reported to be less than 8.68% and 5.78%, respectively.[7]

-

-

HPLC-UV Protocol:

-

Chromatographic Separation: Similar to the MS method, a C18 column with a gradient of acetonitrile and water is used.

-

UV Detection: The eluent is monitored at a wavelength of approximately 203 nm.

-

Quantification: The concentration of Mogroside IV is determined by comparing the peak area to a calibration curve prepared with known concentrations of a Mogroside IV standard.

-

Biological Activity and Signaling Pathways

Mogrosides, including Mogroside IV, are known for their biological activities, which include antioxidant, antidiabetic, and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. Mogrosides have been shown to activate the AMPK signaling pathway. This activation can lead to a reduction in gluconeogenesis and lipogenesis, contributing to the hypoglycemic and hypolipidemic effects observed with mogroside-rich extracts.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a vital intracellular pathway that regulates cell growth, proliferation, and survival. Mogrosides have been reported to modulate this pathway, which may underlie some of their observed anti-inflammatory and anti-cancer properties.

Visualizations

Experimental Workflow: From Fruit to Analysis

Caption: A generalized workflow for the extraction, purification, and analysis of Mogroside IV.

Mogroside Modulation of Cellular Signaling

Caption: Mogrosides influence key cellular signaling pathways, leading to various biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase | Semantic Scholar [semanticscholar.org]

- 4. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Mogroside IV: A Technical Guide to its Antioxidant and Antidiabetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogroside IV, a principal sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has garnered significant scientific interest beyond its role as a natural, non-caloric sweetener.[1] Emerging research highlights its potent antioxidant and antidiabetic activities, positioning it as a promising candidate for the development of functional foods and novel therapeutics. This technical guide provides an in-depth exploration of the biochemical mechanisms, experimental validation, and key signaling pathways associated with Mogroside IV and related mogrosides. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and critical molecular pathways are visualized to facilitate a comprehensive understanding for research and development applications.

Antioxidant Properties of Mogrosides

Mogrosides exhibit significant antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and enhancement of the body's endogenous antioxidant defense systems.[2] Oxidative stress, an imbalance between free radical production and antioxidant defenses, is a key pathological factor in numerous chronic diseases, including diabetes. Mogrosides' ability to mitigate oxidative stress is fundamental to their therapeutic potential.

In Vitro Antioxidant Activity

In vitro assays have consistently demonstrated the capacity of mogrosides to neutralize various free radicals. Mogroside V, a closely related and abundant mogroside, shows potent scavenging activity against hydroxyl radicals, while its derivative, 11-oxo-mogroside V, is particularly effective against superoxide (B77818) anions and hydrogen peroxide.[3]

Table 1: In Vitro Antioxidant Activity of Mogrosides

| Assay | Mogroside Type | Result (EC50 Value) | Reference |

|---|---|---|---|

| Hydroxyl Radical Scavenging | Mogroside V | 48.44 µg/mL | [3] |

| Superoxide Anion Scavenging | 11-oxo-mogroside V | 4.79 µg/mL | [3] |

| Hydrogen Peroxide Scavenging | 11-oxo-mogroside V | 18.23 µg/mL | [3] |

| Hydroxyl Radical-Induced DNA Damage Inhibition | 11-oxo-mogroside V | 3.09 µg/mL |[3] |

In Vivo and Cellular Antioxidant Effects

Studies in cellular and animal models further substantiate the antioxidant properties of mogrosides. Treatment with mogrosides has been shown to increase the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4][5][6][7]

Table 2: Effects of Mogroside Treatment on Oxidative Stress Biomarkers in Diabetic Mice

| Biomarker | Effect of Mogroside Extract | Dosage | Duration | Reference |

|---|---|---|---|---|

| Hepatic MDA | Significantly Decreased | 100, 300, 500 mg/kg | 4 weeks | [5] |

| Hepatic GSH-Px | Significantly Increased | 100, 300, 500 mg/kg | 4 weeks | [5] |

| Hepatic SOD | Significantly Increased | 100, 300, 500 mg/kg | 4 weeks |[5] |

Experimental Protocols: Antioxidant Assays

1.3.1 DPPH Radical Scavenging Assay

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix various concentrations of the Mogroside IV test sample with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid is typically used as a positive control.

-

The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

1.3.2 Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress in Fibroblasts

-

Culture mouse skin fibroblasts (MSFs) in appropriate media.

-

Pre-treat cells with varying concentrations of Mogroside V (e.g., 100-500 µg/mL) for 24 hours.

-

Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 1250 µmol) for 2 hours.

-

Assess cell viability using a CCK-8 kit.

-

Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Quantify MDA content and the activity of SOD, GSH-Px, and CAT in cell lysates using commercially available assay kits.[7]

Antioxidant Mechanism of Action

Mogroside IV's antioxidant activity is a result of both direct and indirect actions. The molecule can directly neutralize free radicals, and it can also enhance the expression and activity of endogenous antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress.

Figure 1. Dual antioxidant mechanism of Mogroside IV.

Antidiabetic Properties of Mogrosides

Mogrosides have demonstrated significant potential in the management of diabetes mellitus. Their hypoglycemic effects are attributed to multiple mechanisms, including the modulation of glucose metabolism, improvement of insulin (B600854) sensitivity, and regulation of gut microbiota.

Effects on Glucose and Lipid Metabolism

In vivo studies using diabetic animal models have shown that administration of mogroside-rich extracts can significantly lower fasting blood glucose, improve glucose tolerance, and normalize lipid profiles.[5][8] These extracts have been observed to reduce serum levels of total cholesterol (TC) and triacylglycerol (TG) while increasing high-density lipoprotein cholesterol (HDL-C).[5]

Table 3: Effects of Mogroside-Rich Extract (MGE) on Diabetic Mice

| Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Fasting Blood Glucose (FBG) | MGE (150 & 300 mg/kg) | Prominent reduction | [8] |

| Serum Insulin | MGE (150 & 300 mg/kg) | Prominent reduction | [8] |

| HOMA-IR | MGE (150 & 300 mg/kg) | Prominent reduction | [8] |

| Serum TC & TG | MGE (100, 300, 500 mg/kg) | Significantly decreased | [5] |

| Serum HDL-C | MGE (100, 300, 500 mg/kg) | Significantly increased | [5] |

| Plasma Endotoxin | Mogroside (200 mg/kg) | 65.93% inhibition |[9][10] |

Experimental Protocols: Antidiabetic Assays

2.2.1 Induction of Type 2 Diabetes Mellitus (T2DM) in Mice

-

Acclimate Kunming mice for one week.

-

Feed the mice a high-fat diet (HFD) for a period of 4 weeks to induce insulin resistance.

-

Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, at a specific dose to induce hyperglycemia.

-

Confirm the diabetic model by measuring fasting blood glucose levels; mice with levels >11.1 mmol/L are typically considered diabetic.[9][10]

2.2.2 In Vivo Treatment and Analysis

-

Divide the confirmed diabetic mice into several groups: model control, positive control (e.g., Pioglitazone 2.57 mg/kg), and Mogroside treatment groups (e.g., 50, 100, 200 mg/kg).[9][10]

-

Administer the respective treatments orally once daily for a period of 28 days.[9][10]

-

Monitor fasting blood glucose levels weekly.

-

At the end of the treatment period, collect blood samples to measure serum insulin, lipid profiles, and inflammatory cytokines (e.g., TNF-α, IL-6).

-

Harvest liver and pancreatic tissues for histological analysis and measurement of gene expression (e.g., IRS-1, CD14, TLR4) via qRT-PCR.[9][10]

Figure 2. Workflow for in vivo diabetic mouse model study.

Antidiabetic Signaling Pathways

The antidiabetic effects of mogrosides are mediated by complex signaling pathways. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][11]

-

AMPK/SIRT1 Activation: Mogrosides, or their metabolite mogrol, activate AMPK.[4][11] Activated AMPK can then upregulate Sirtuin 1 (SIRT1), a protein deacetylase. This AMPK/SIRT1 axis plays a crucial role in improving insulin sensitivity, reducing inflammation, and inhibiting gluconeogenesis in the liver.[8][12]

-

Modulation of Gut Microbiota and Endotoxemia: Mogroside treatment has been shown to beneficially alter the gut microbiota composition in diabetic mice, increasing the abundance of Bacteroidetes and decreasing Firmicutes and Proteobacteria.[9][10] This shift helps improve the intestinal barrier, leading to a significant reduction in plasma lipopolysaccharide (LPS), or endotoxin.[9][10]

-

Inhibition of Inflammatory Pathways: By reducing circulating LPS, mogrosides decrease the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[9][10] This, in turn, downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, alleviating the chronic low-grade inflammation associated with T2DM.

Figure 3. Key antidiabetic signaling pathways of Mogroside IV.

Conclusion and Future Directions

Mogroside IV and related compounds from Siraitia grosvenorii present a compelling, multi-faceted approach to mitigating the intertwined pathologies of oxidative stress and type 2 diabetes. The evidence strongly supports their dual role as potent antioxidants and effective hypoglycemic agents. The activation of the AMPK/SIRT1 pathway and the modulation of gut microbiota represent key mechanisms underlying these benefits.

For drug development professionals, Mogroside IV offers a promising natural scaffold for the design of novel therapeutics. Future research should focus on:

-

Pharmacokinetic and bioavailability studies of pure Mogroside IV.

-

Long-term efficacy and safety trials in preclinical and clinical settings.

-

Further elucidation of the specific gut microbial species influenced by mogrosides and their metabolic products.

-

Exploration of synergistic effects with existing antidiabetic medications.

By leveraging a deeper understanding of its molecular activities, the full therapeutic potential of Mogroside IV can be harnessed to develop next-generation treatments for metabolic and oxidative stress-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. wellgreenherb.com [wellgreenherb.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Mogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Mogroside IV, a prominent sweet-tasting triterpenoid (B12794562) glycoside from Siraitia grosvenorii (monk fruit), following oral administration. Understanding the metabolic fate of Mogroside IV is crucial for elucidating its pharmacological activities and assessing its safety profile. This document synthesizes findings from preclinical studies, detailing its biotransformation, pharmacokinetic profile, and the experimental methodologies employed in its investigation.

Executive Summary

Upon oral administration, Mogroside IV, like other mogrosides, undergoes minimal systemic absorption in its intact form.[1][2][3] The primary site of its metabolism is the gastrointestinal tract, where intestinal microflora play a pivotal role. The metabolic cascade predominantly involves sequential deglycosylation, leading to the formation of its aglycone, mogrol (B2503665).[1][4][5] It is this common metabolite, mogrol, and its initial deglycosylated products that are absorbed to a limited extent and are believed to be responsible for the systemic bioactivities associated with mogroside consumption.[1][5] Subsequent metabolism of absorbed mogrol can occur in the liver, involving oxidation reactions.[1]

Metabolic Pathway of Mogroside IV

The principal metabolic pathway for Mogroside IV is a stepwise enzymatic removal of its glucose units by the gut microbiota. This process of deglycosylation ultimately yields the aglycone, mogrol. While Mogroside V is more extensively studied, its metabolism invariably proceeds through Mogroside IV as an intermediate, confirming the subsequent steps for orally ingested Mogroside IV.

The metabolic conversion can be summarized as follows:

-

Mogroside IV → Mogroside III → Mogroside II → Mogroside I → Mogrol

Further metabolism of the absorbed mogrol can occur systemically, primarily in the liver, through phase I (oxidation, such as hydroxylation and dehydrogenation) and phase II (conjugation) reactions.[1][6][7]

Caption: Metabolic Pathway of Orally Administered Mogroside IV.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies on individual mogrosides are limited, with most research focusing on Mogroside V or the aglycone, mogrol. After oral administration of Mogroside V, the parent compound is often undetectable in plasma, highlighting its poor absorption and/or rapid metabolism in the gut.[3][8] However, its metabolite, mogrol, is detected at low concentrations.[3]

The following table summarizes available pharmacokinetic data for Mogroside V and its primary metabolite, mogrol, in rats, which provides a relevant proxy for the expected behavior of Mogroside IV.

| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Absolute Bioavailability (F) | Half-life (t1/2) | Reference |

| Mogroside V | Oral (rat) | 5 mg/kg | Not Detected | - | - | - | - | [3] |

| Mogroside V | Intravenous (rat) | 2 mg/kg | - | - | - | - | - | [3] |

| Mogrol (as metabolite) | Oral (from 5 mg/kg Mogroside V) | - | Trace amounts detected | - | - | 8.73 ± 1.46% (estimated for MV) | 2.46 ± 0.19 h | [3] |

| Mogrol | Intravenous (rat) | 2 mg/kg | - | - | - | - | - | [1] |

Note: Data for Mogroside IV is not explicitly available in the reviewed literature. The data presented is for the closely related Mogroside V and its aglycone, mogrol.

Experimental Protocols

The investigation of Mogroside IV metabolism typically involves in vivo studies with rodent models, followed by advanced analytical techniques for the identification and quantification of metabolites.

In Vivo Animal Study Protocol

A representative experimental workflow for assessing the in vivo metabolism of Mogroside IV is outlined below.

Caption: Typical Experimental Workflow for In Vivo Metabolism Study.

Detailed Methodologies:

-

Animal Models: Male Sprague-Dawley rats are commonly used.[9] Animals are typically acclimated for at least one week before the experiment under controlled conditions (temperature, humidity, and light/dark cycle) with free access to standard chow and water.

-

Drug Administration: Mogroside IV is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage after an overnight fast. Doses can range from 5 mg/kg to higher concentrations depending on the study's objective.[3][8]

-

Sample Collection:

-

Blood: Blood samples are collected serially from the tail vein or other appropriate sites at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[8] Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces over a period of 24 to 72 hours.[7][9]

-

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method, where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample, vortexed, and centrifuged to remove precipitated proteins.[8] The supernatant is then collected for analysis.

-

Urine/Feces: Homogenates of feces are prepared in a suitable solvent. Both urine and fecal homogenate extracts may undergo solid-phase extraction (SPE) for cleanup and concentration of analytes before analysis.

-

-

Analytical Method: HPLC-ESI-MS/MS:

-

Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 column is typically used for the separation of Mogroside IV and its metabolites.[10][11][12]

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and acetonitrile or methanol (B), is commonly employed.[12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection and quantification. The analysis is often performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[11]

-

Conclusion

The in vivo metabolism of orally administered Mogroside IV is characterized by extensive presystemic degradation by the gut microbiota into its aglycone, mogrol. The parent compound exhibits very low systemic bioavailability. The resulting metabolite, mogrol, is absorbed to a limited extent and undergoes further hepatic metabolism. These metabolic characteristics are critical for interpreting the results of pharmacological and toxicological studies and for understanding the mechanisms behind the bioactivities of monk fruit extracts. Future research should focus on precisely quantifying the absorption of mogrol and other deglycosylated intermediates following Mogroside IV administration and identifying the specific gut microbial enzymes responsible for its biotransformation.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ABC Herbalgram Website [herbalgram.org]

- 12. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IV: A Comprehensive Safety and Toxicity Profile for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogroside IV, a principal sweetening component of the monk fruit (Siraitia grosvenorii), is a triterpenoid (B12794562) glycoside of significant interest for its potential as a natural, non-caloric sweetener and its various reported health benefits. This technical guide provides a comprehensive overview of the safety and toxicity profile of Mogroside IV, drawing from available scientific literature on mogrosides and Luo Han Guo extracts. The data presented herein are intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound. Overall, the existing body of evidence suggests a favorable safety profile for mogrosides, including Mogroside IV, with no significant findings in acute, sub-chronic, and genotoxicity studies.

Introduction

Mogroside IV is a member of the cucurbitane family of glycosides, which are the primary contributors to the intense sweetness of the monk fruit. While Mogroside V is the most abundant and extensively studied mogroside, Mogroside IV is also a significant component and shares a similar chemical backbone. This guide consolidates the available toxicological data to provide a clear understanding of the safety parameters of Mogroside IV for research and development purposes.

Chemical and Physical Properties

-

Chemical Name: (3β,4α,11α)-11,24,25-trihydroxy-9-methyl-19-norlanost-5-ene-3,24-diyl bis(β-D-glucopyranoside)

-

CAS Number: 89590-95-4[1]

-

Molecular Formula: C₅₄H₉₂O₂₄

-

Molecular Weight: 1125.31 g/mol

-

Appearance: White or light yellow powder

-

Solubility: Soluble in water and ethanol

Toxicological Profile

The majority of toxicological research has been conducted on mixed mogroside extracts from Luo Han Guo or on the most abundant component, Mogroside V. The data presented below is largely derived from these studies and is considered representative for assessing the safety of Mogroside IV due to the structural similarity and shared metabolic fate of mogrosides.

Acute Toxicity

Acute toxicity studies on Luo Han Guo extracts and isolated mogrosides consistently demonstrate a very low order of toxicity.

| Test Substance | Species | Route | LD₅₀ (g/kg bw) | Reference |

| Luo Han Guo Extract | Mice | Oral | > 10 | [2] |

| Mogrosides | Rats | Oral | > 15 | [3] |

Sub-chronic Toxicity

Sub-chronic toxicity studies, primarily conducted with Luo Han Guo extracts rich in mogrosides, have established high No-Observed-Adverse-Effect Levels (NOAELs).

| Test Substance | Species | Duration | NOAEL (mg/kg bw/day) | Reference |

| Luo Han Guo Extract | Rats (Male) | 28-day | 7,070 | [1][4] |

| Luo Han Guo Extract | Rats (Female) | 28-day | 7,480 | [1][4] |

| Luo Han Guo Extract (52% Mogroside V) | Rats | 90-day | No effects on liver and testis weight observed. | [5] |

| Luo Han Guo Extract | Dogs | 90-day | No significant toxicological effects observed. | [6] |

Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on mogroside extracts, with consistently negative results.

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | With and Without | Negative | [5][7] |

| In Vitro Micronucleus Assay | Human Lymphocytes | With and Without | Negative | [5] |

Carcinogenicity and Chronic Toxicity

Long-term carcinogenicity studies specifically on Mogroside IV have not been identified in the public literature. However, based on the lack of genotoxicity and the absence of pre-neoplastic lesions in sub-chronic studies, the carcinogenic potential is considered to be low.[2]

Reproductive and Developmental Toxicity

Studies on Luo Han Guo extracts have not shown any adverse effects on reproduction or development. In a reproductive and developmental screening study in rats, no parental, reproductive, or developmental toxicity was observed.[5][7] Similarly, a prenatal developmental toxicity study showed no maternal or developmental toxicity.[5]

Metabolism and Pharmacokinetics

Upon oral ingestion, mogrosides are poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyze the glycosidic bonds to yield the aglycone, mogrol (B2503665), and various smaller mogroside metabolites.[8][9] Mogrol is the primary metabolite that is absorbed systemically.[8][9] This metabolic pathway is a key consideration in assessing the biological activity and safety of Mogroside IV.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of mogrosides. Several key signaling pathways have been identified.

AMPK Signaling Pathway

Mogrosides and their metabolite mogrol have been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3][10] AMPK is a central regulator of cellular energy homeostasis and its activation is associated with beneficial metabolic effects.

Caption: Mogroside IV is metabolized to Mogrol, which activates the AMPK signaling pathway.

ERK1/2, p53, and MMP-9 Signaling in Cancer Cells

Studies on Mogroside IVe, a structurally similar compound, have demonstrated its ability to modulate signaling pathways involved in cancer cell proliferation and invasion. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2, upregulate the tumor suppressor p53, and downregulate matrix metallopeptidase 9 (MMP-9).[11]

Caption: Mogroside IV modulates ERK1/2, p53, and MMP-9 pathways in cancer cells.

Experimental Protocols

The following sections provide an overview of the standard methodologies for key toxicological assays, based on OECD guidelines, which are relevant for the safety assessment of Mogroside IV.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This study provides information on the acute toxic effects of a single oral dose of a substance.

Caption: Workflow for an acute oral toxicity study following the OECD 420 guideline.[12][13][14][15]

Methodology:

-

Test System: Typically, young adult female rats are used.[12][13]

-

Dosing: A single dose of the test substance is administered by oral gavage. Animals are fasted prior to dosing.[12]

-

Dose Levels: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg body weight. A sighting study with a small number of animals is performed to determine the starting dose for the main study.[12][15]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

-

Endpoint: The study allows for the classification of the substance based on the observed toxicity.

Sub-chronic Oral Toxicity Study - 90-Day Study in Rodents (OECD 408)

This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.

Caption: Workflow for a 90-day sub-chronic oral toxicity study (OECD 408).[16][17][18][19][20]

Methodology:

-

Test System: Typically, rats are used, with at least 10 males and 10 females per group.[16][20]

-

Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days.[16][19]

-

Dose Levels: At least three dose levels and a control group are used. A limit test at 1000 mg/kg bw/day may be performed.[16][17]

-

Observations: Detailed clinical observations, body weight, and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[16]

-

Pathology: All animals undergo a full gross necropsy, and tissues are examined histopathologically.[16]

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[17]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][21][22][23][24]

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).[9][21][22][23][24]

Methodology:

-

Test Strains: At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[21]

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]

-

Procedure: The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar medium.[9]

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][25][26][27][28]

Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test (OECD 473).[8][25][26][27][28]

Methodology:

-

Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[25][26]

-

Treatment: Cells are exposed to at least three concentrations of the test substance with and without metabolic activation (S9).[25]

-

Metaphase Arrest: A substance that arrests cells in metaphase (e.g., colcemid) is added to the cultures.[8]

-

Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations.[8]

-

Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.[25]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals.[29][30][31][32][33]

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).[29][30][31][32][33]

Methodology:

-

Test System: Typically, mice or rats are used, with at least 5 animals per sex per group.[30][31]

-

Dosing: The test substance is administered, usually once or twice, by an appropriate route.[30]

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (typically 24 and 48 hours).[29]

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (in bone marrow) or reticulocytes (in peripheral blood) is determined.[29]

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[31]

Conclusion

The available toxicological data on mogrosides and Luo Han Guo extracts strongly support a favorable safety profile for Mogroside IV. Acute and sub-chronic studies indicate very low toxicity, and a range of genotoxicity assays have been negative. While chronic toxicity and carcinogenicity studies specifically on Mogroside IV are lacking, the overall evidence suggests a low risk. The emerging understanding of its interaction with key signaling pathways, such as AMPK, provides a basis for its potential therapeutic applications. For drug development professionals, Mogroside IV presents as a promising molecule with a solid foundation of safety data, warranting further investigation for its potential health benefits. It is recommended that any future toxicological assessments for specific regulatory submissions adhere to the detailed OECD guidelines outlined in this document.

References

- 1. fda.gov [fda.gov]

- 2. foodstandards.gov.au [foodstandards.gov.au]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 16. oecd.org [oecd.org]

- 17. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 18. oecd.org [oecd.org]

- 19. ask-force.org [ask-force.org]

- 20. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 21. nib.si [nib.si]

- 22. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 23. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. oecd.org [oecd.org]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. nucro-technics.com [nucro-technics.com]

- 27. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 28. criver.com [criver.com]

- 29. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 30. oecd.org [oecd.org]

- 31. nucro-technics.com [nucro-technics.com]

- 32. catalog.labcorp.com [catalog.labcorp.com]

- 33. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Mogroside IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IV is a cucurbitane triterpenoid (B12794562) glycoside and one of the sweetening compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a natural, non-caloric sweetener, the accurate quantification of Mogroside IV is essential for quality control in the food and beverage industry, as well as for research and development of new products. This application note provides a detailed protocol for the quantification of Mogroside IV using a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method. The described method is simple, precise, and stable, making it suitable for routine analysis.

Mogroside IV Analytical Standard

A primary reference standard of Mogroside IV with certified purity should be used for the preparation of calibration standards.

Table 1: Mogroside IV Standard Specifications

| Parameter | Specification |

| CAS Number | 89590-95-4 |

| Molecular Formula | C₅₄H₉₂O₂₄ |

| Molecular Weight | 1125.31 g/mol |

Experimental Protocols

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mogroside IV standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

Sample Preparation (from Siraitia grosvenorii fruit powder)

-

Extraction:

-

Accurately weigh 1.0 g of dried and powdered Siraitia grosvenorii fruit into a centrifuge tube.

-

Add 25 mL of 80% methanol in water (v/v).

-

Vortex for 1 minute to ensure the sample is thoroughly wetted.

-

Perform ultrasound-assisted extraction for 30 minutes at room temperature.

-

-

Centrifugation & Filtration:

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-UV Method

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis Detector |

| Column | C18, 4.6 mm × 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 10%-17% B10-20 min: 17% B20-30 min: 17%-20% B30-40 min: 20% B40-50 min: 20%-23% B50-60 min: 23% B60-70 min: 23%-26% B70-80 min: 26% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 203 nm[1] or 210 nm[2][3] |

| Injection Volume | 10 µL |

Method Validation Data

The following table summarizes the performance characteristics of the described HPLC-UV method for the analysis of Mogroside IV and other mogrosides.[1]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | ≥ 0.9992 |

| Precision (RSD) | 0.91% - 1.40% |

| Reproducibility (RSD) | 0.97% - 3.89% |

| Recovery | 97.99% - 102.34% |

Diagrams

Caption: Experimental workflow for the HPLC-UV quantification of Mogroside IV.

Caption: Logical relationship of the analytical components for Mogroside IV analysis.

References

Application Note: Quantification of Mogroside IV in Herbal Extracts using LC-MS/MS

AN-MIV-LCMS-001

Introduction

Mogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside and a key sweetening component found in the fruit of Siraitia grosvenorii (monk fruit). The accurate quantification of Mogroside IV is essential for the quality control of monk fruit extracts and derived sweetener products, as well as for various research applications in pharmacology and food science. This application note provides a detailed, robust, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Mogroside IV in herbal extracts.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the quality control of herbal extracts and sweeteners.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first extracted using an optimized solvent mixture and ultrasonic agitation. The extract is then filtered and injected into the LC-MS/MS system. Mogroside IV is separated from other components in the extract on a reversed-phase C18 column using a gradient elution. Detection and quantification are achieved using electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Solid-Liquid Extraction

This protocol is suitable for the extraction of Mogroside IV from dried and powdered monk fruit or its extracts.

Materials:

-

Dried and powdered herbal material (e.g., monk fruit powder, <65 mesh)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath (300 W, 40 kHz)

-

Centrifuge (capable of 12,000 rpm)

-

Syringe filters (0.22 µm, PTFE)

-

15 mL centrifuge tubes

-

HPLC vials

Procedure:

-

Weigh 0.5 g of the homogenized, dried herbal powder into a 50 mL centrifuge tube.[1]

-

Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at 40 kHz and 300 W.[1]

-

Centrifuge the sample at 12,000 rpm for 5 minutes.[1]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

-

The sample is now ready for LC-MS/MS analysis. For calibration standards, dilute with the extraction solvent as needed.

LC-MS/MS Analysis

Instrumentation:

-

Agilent 1290 LC system coupled to an Agilent 6410 Triple Quadrupole Mass Spectrometer, or equivalent.[1]

Chromatographic Conditions:

-

Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min[1]

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Gradient Elution:

-

0-3 min: 15% to 21% B

-

3-10 min: 21% to 24% B

-

10-17 min: 24% B

-

17-20 min: 24% to 40% B

-